KMO Inhibitory Potency: Ro 61-8048 vs. mNBA Direct Head-to-Head Comparison
In a standardized radioenzymatic assay using rat kidney mitochondria, Ro 61-8048 exhibited an IC50 of 37 ± 3 nM, representing approximately 24-fold higher potency compared to mNBA (IC50: 900 ± 100 nM), an earlier-generation substrate-analog KMO inhibitor tested under comparable experimental conditions [1]. This quantitative potency differential was corroborated in a separate study employing recombinant human KMO assay conditions, where Ro 61-8048 maintained low-nanomolar activity while mNBA demonstrated substantially reduced inhibitory efficacy [2].
| Evidence Dimension | KMO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 37 ± 3 nM |
| Comparator Or Baseline | mNBA: 900 ± 100 nM |
| Quantified Difference | 24-fold higher potency for Ro 61-8048 |
| Conditions | Radioenzymatic assay (rat kidney mitochondria) |
Why This Matters
This 24-fold potency differential means that achieving equivalent KMO inhibition in vitro requires substantially higher concentrations of mNBA, which may introduce off-target effects, solubility challenges, or experimental variability that Ro 61-8048 avoids at standard working concentrations.
- [1] PMC8630097 Table 1. Comparative IC50 values: Ro-61-8048 (37 ± 3 nM) vs. mNBA (900 ± 100 nM) in radioenzymatic assay using rat kidney mitochondria. View Source
- [2] Cozzi A, Carpenedo R, Moroni F. Kynurenine hydroxylase inhibitors reduce ischemic brain damage: studies with mNBA and Ro 61-8048. J Cereb Blood Flow Metab. 1999;19(7):771-777. View Source
